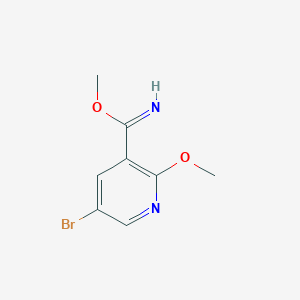
Methyl 5-bromo-2-methoxynicotinimidate
Descripción general
Descripción
Methyl 5-bromo-2-methoxynicotinimidate, also known as 5-Bromo-2-methoxy-N-methylnicotinimidate, is a compound of the organic class of compounds known as nicotinimidates. Nicotinimidates are derivatives of nicotinic acid, and are used in various scientific research applications. This compound is widely used in organic synthesis, and can be used to synthesize a variety of compounds, including biologically active compounds.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-methoxynicotinimidate has a wide range of scientific research applications. It has been used to synthesize a variety of compounds, including biologically active compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in a number of reactions. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.
Mecanismo De Acción
Methyl 5-bromo-2-methoxynicotinimidate acts as a catalyst in organic synthesis reactions. It acts as a proton acceptor, and facilitates the transfer of protons from one molecule to another. This facilitates the formation of new bonds between molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
Methyl 5-bromo-2-methoxynicotinimidate has no known biochemical or physiological effects. It is not used in any medical or therapeutic applications, and is not known to interact with any biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-bromo-2-methoxynicotinimidate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to use, and can be used in a variety of reactions. However, it is important to note that it is not a particularly stable compound, and can easily be degraded by exposure to light or heat.
Direcciones Futuras
There are a number of potential future directions for the use of methyl 5-bromo-2-methoxynicotinimidate. It could be used to synthesize a variety of new compounds, including biologically active compounds. It could also be used as a catalyst in organic synthesis reactions, and could be used to synthesize a variety of drugs. Additionally, it could be used as a reagent in a number of reactions, such as in the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the synthesis of compounds, such as new catalysts or new methods of synthesis.
Propiedades
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-3-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRVEHCDNSJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

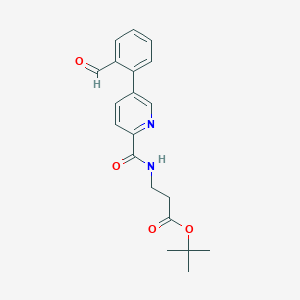
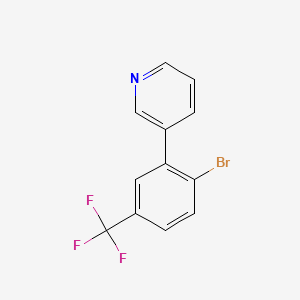
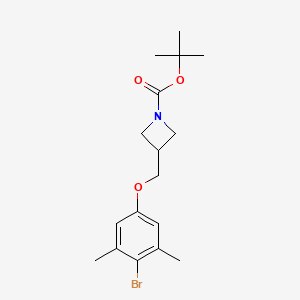


![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1472139.png)
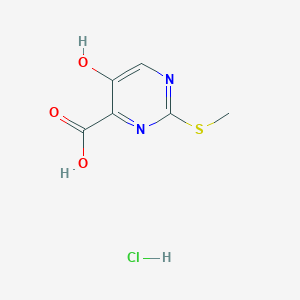
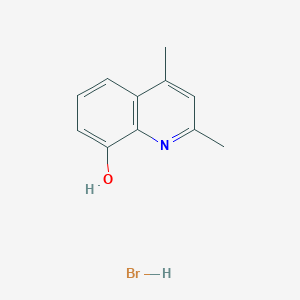
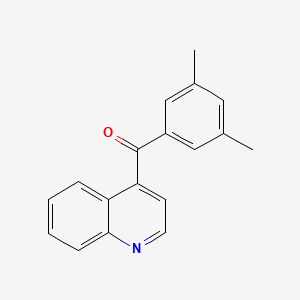
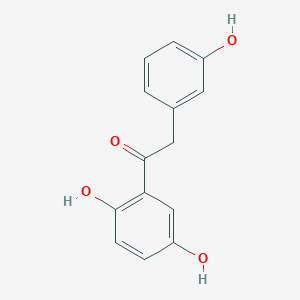
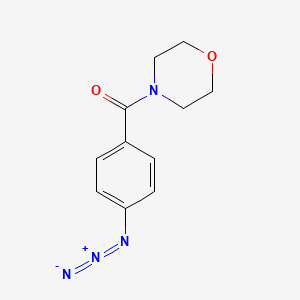
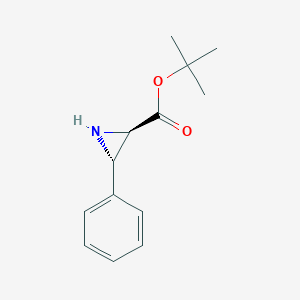
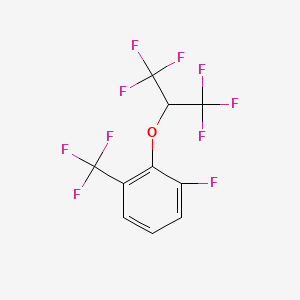
![2,2-dimethyl-4H-naphtho[2,3-d][1,3]dioxin-9-ol](/img/structure/B1472152.png)